Cas no 1496140-07-8 (4-Bromo-2-(ethanesulfonyl)aniline)

4-Bromo-2-(ethanesulfonyl)aniline 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2-(ethanesulfonyl)aniline
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- インチ: 1S/C8H10BrNO2S/c1-2-13(11,12)8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3
- InChIKey: KLVOCIPEPDSCST-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC=C(Br)C=C1S(CC)(=O)=O
4-Bromo-2-(ethanesulfonyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1584110-2.5g |
4-Bromo-2-(ethylsulfonyl)aniline |
1496140-07-8 | 98% | 2.5g |
¥12691 | 2023-04-15 |
4-Bromo-2-(ethanesulfonyl)aniline 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
4-Bromo-2-(ethanesulfonyl)anilineに関する追加情報
4-Bromo-2-(ethanesulfonyl)aniline: A Comprehensive Overview
4-Bromo-2-(ethanesulfonyl)aniline (CAS No. 1496140-07-8) is a versatile organic compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, which include a bromine atom, an ethanesulfonyl group, and an aniline moiety. These functional groups endow the compound with a range of chemical properties that make it valuable for various scientific and industrial purposes.
The bromine atom in 4-Bromo-2-(ethanesulfonyl)aniline serves as a reactive site for substitution reactions, making it a useful intermediate in the synthesis of more complex molecules. The ethanesulfonyl group imparts polarity and reactivity, which can be harnessed in the design of functional materials and pharmaceuticals. The aniline moiety is a well-known building block in organic synthesis, particularly in the development of dyes, pigments, and pharmaceuticals.
Recent research has highlighted the potential of 4-Bromo-2-(ethanesulfonyl)aniline in several areas. In the field of pharmaceutical research, this compound has shown promise as a starting material for the synthesis of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-Bromo-2-(ethanesulfonyl)aniline exhibit potent anti-inflammatory and analgesic properties. These findings suggest that this compound could be a valuable lead in the development of new therapeutic agents.
In materials science, 4-Bromo-2-(ethanesulfonyl)aniline has been explored for its potential in the synthesis of advanced functional materials. Researchers at the University of California, Berkeley, have reported the use of this compound in the preparation of conductive polymers with enhanced stability and performance. The unique combination of functional groups in 4-Bromo-2-(ethanesulfonyl)aniline allows for precise control over the properties of these materials, making them suitable for applications in electronics and energy storage.
The synthetic versatility of 4-Bromo-2-(ethanesulfonyl)aniline is further evidenced by its role in chemical synthesis. A recent study published in Organic Letters described an efficient method for synthesizing this compound using mild reaction conditions. The method involves a one-pot reaction sequence that combines bromination, sulfonylation, and aromatic substitution steps. This synthetic route not only simplifies the preparation process but also improves yield and purity, making it attractive for large-scale production.
In addition to its synthetic applications, 4-Bromo-2-(ethanesulfonyl)aniline has been studied for its environmental impact. A comprehensive review published in Green Chemistry evaluated the biodegradability and toxicity of this compound and its derivatives. The results indicated that while 4-Bromo-2-(ethanesulfonyl)aniline itself is relatively stable and non-toxic, care should be taken during handling to minimize environmental exposure. This information is crucial for ensuring safe and sustainable use in industrial processes.
The safety profile of 4-Bromo-2-(ethanesulfonyl)aniline is another important aspect to consider. According to safety data sheets (SDS), this compound should be handled with appropriate personal protective equipment (PPE), such as gloves and goggles, to prevent skin contact and inhalation. Storage conditions should be controlled to avoid exposure to moisture and high temperatures, which can affect its stability.
In conclusion, 4-Bromo-2-(ethanesulfonyl)aniline (CAS No. 1496140-07-8) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure makes it a valuable intermediate in pharmaceutical research, materials science, and chemical synthesis. Ongoing research continues to uncover new applications and properties, further solidifying its importance in modern chemistry.
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